1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridinone moiety, and an oxadiazole ring, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring is often formed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or other reactive sites.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact pathways and targets.
Comparison with Similar Compounds
Similar Compounds
- **1-methyl-3-(3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- **1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Uniqueness
The presence of the o-tolyl group in 1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one distinguishes it from its analogs, potentially offering unique steric and electronic properties that could influence its reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-3-4-9-17(15)20-23-19(29-24-20)13-16-8-5-12-26(14-16)22(28)18-10-6-11-25(2)21(18)27/h3-4,6-7,9-11,16H,5,8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLDHEPKMZRKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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